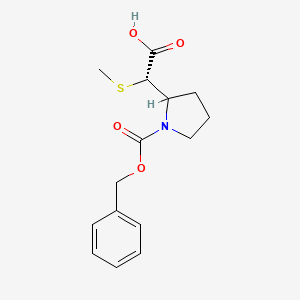
(2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid is a complex organic molecule that features a pyrrolidine ring, a benzyloxycarbonyl group, and a methylthioacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is often introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Attachment of the Methylthioacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize impurities.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzyloxycarbonyl moiety, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfur-containing compounds.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism by which (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The benzyloxycarbonyl group could play a role in binding interactions, while the methylthio group might be involved in redox reactions.
類似化合物との比較
Similar Compounds
(2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)propanoic acid: Similar structure but with a propanoic acid moiety.
(2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(ethylthio)acetic acid: Similar structure but with an ethylthio group.
Uniqueness
The uniqueness of (2S)-2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. The presence of both a benzyloxycarbonyl group and a methylthio group provides unique opportunities for interaction with biological targets and for use in synthetic chemistry.
特性
分子式 |
C15H19NO4S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
(2S)-2-methylsulfanyl-2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C15H19NO4S/c1-21-13(14(17)18)12-8-5-9-16(12)15(19)20-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3,(H,17,18)/t12?,13-/m0/s1 |
InChIキー |
XQNJFVNAXYCUAC-ABLWVSNPSA-N |
異性体SMILES |
CS[C@@H](C1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
正規SMILES |
CSC(C1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


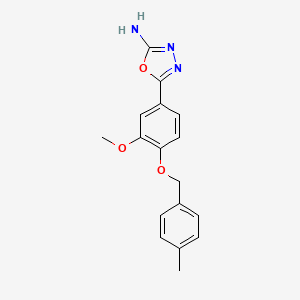
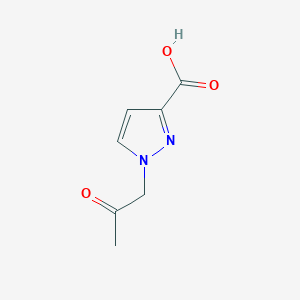
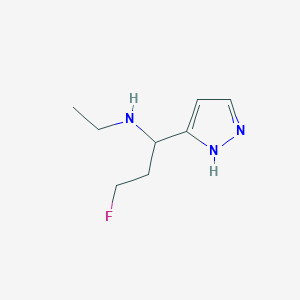

![2-amino-N-cyclopropyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11793510.png)

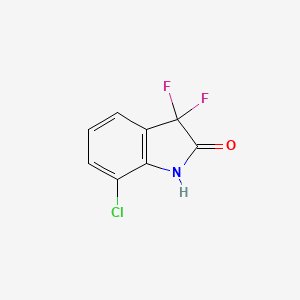
![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)
![2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793521.png)


![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)

